molecular formula C24H26N2O5S B3708107 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide CAS No. 6435-90-1

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide

Cat. No.: B3708107
CAS No.: 6435-90-1
M. Wt: 454.5 g/mol
InChI Key: YPWJCYNGRHOUFT-UHFFFAOYSA-N
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Description

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Step 1: Formation of the aniline derivative through a reaction between 4-ethoxyaniline and methylsulfonyl chloride under basic conditions.

    Step 2: Coupling of the aniline derivative with 4-phenylmethoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxyanilino)-N-(4-phenylmethoxyphenyl)acetamide
  • 2-(4-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
  • 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-3-30-22-15-11-21(12-16-22)26(32(2,28)29)17-24(27)25-20-9-13-23(14-10-20)31-18-19-7-5-4-6-8-19/h4-16H,3,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWJCYNGRHOUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361783
Record name 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6435-90-1
Record name 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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